N-Benzyltetrahydro-2H-pyran-4-amine

Physicochemical property LogP Lipophilicity

N-Benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8) is a secondary amine building block consisting of a tetrahydropyran ring linked to a benzylamine moiety. This structural feature confers both hydrogen bond donor/acceptor capabilities and a distinct lipophilic-hydrophilic balance, making it a key scaffold in medicinal chemistry, particularly for constructing monoamine transporter ligands and σ1 receptor modulators.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 443344-23-8
Cat. No. B1289214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyltetrahydro-2H-pyran-4-amine
CAS443344-23-8
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1COCCC1NCC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2
InChIKeyNLTUORBOSAQIDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8): Procurement-Ready Overview of a Versatile Tetrahydropyran Amine Building Block


N-Benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8) is a secondary amine building block consisting of a tetrahydropyran ring linked to a benzylamine moiety . This structural feature confers both hydrogen bond donor/acceptor capabilities and a distinct lipophilic-hydrophilic balance, making it a key scaffold in medicinal chemistry, particularly for constructing monoamine transporter ligands and σ1 receptor modulators [1]. Commercially available with purities ≥95% (NMR) and ≥98% (HPLC), this compound serves as a versatile intermediate in academic and industrial synthetic pipelines .

N-Benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8): Why Simple Amine Analogs Cannot Substitute


Generic substitution among tetrahydropyran amines is scientifically invalid due to profound differences in physicochemical properties that directly impact synthetic utility and biological target engagement. The N-benzyl moiety on this scaffold is not a passive element; it provides a distinct and measurable lipophilic contribution (calculated LogP values ranging from 1.7 to 2.35) and a predicted basicity (pKa ~9.02) that are absent in the unsubstituted 4-aminotetrahydropyran (XLogP3 ~ -0.1 to 0.5) [1]. This disparity alters solubility profiles in organic reaction media, modifies the protonation state of the amine at physiological pH, and critically influences the hydrophobic interactions required for binding to targets like the σ1 receptor or monoamine transporters. Simply substituting with a less lipophilic or differently substituted amine will yield different synthetic outcomes and divergent biological activity, as evidenced by structure-activity relationship studies where the specific N-benzyl substitution is paramount for achieving desired transporter inhibition profiles [2].

N-Benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8): Quantitative Differentiation vs. Structural Analogs


Enhanced Lipophilicity Drives Superior Membrane Permeability vs. Unsubstituted 4-Aminotetrahydropyran

The target compound possesses significantly higher calculated lipophilicity compared to the unsubstituted 4-aminotetrahydropyran core. This is a direct consequence of the N-benzyl group. The XLogP3 value for N-Benzyltetrahydro-2H-pyran-4-amine is reported as 1.7 and its LogP is 2.35 , while the unsubstituted 4-aminotetrahydropyran has an XLogP3 of -0.1 to 0.5 [1]. This increased lipophilicity is critical for crossing biological membranes and for improving solubility in organic solvents for chemical synthesis.

Physicochemical property LogP Lipophilicity

Distinct Basicity (pKa) Profile Alters Reactivity and Salt Formation Relative to N-Methyl and Unsubstituted Analogs

The predicted pKa of the secondary amine in N-Benzyltetrahydro-2H-pyran-4-amine is 9.02 ± 0.20 . This is a distinct value from the primary amine in 4-aminotetrahydropyran and the secondary amine in N-methyltetrahydro-2H-pyran-4-amine. The benzyl group's electron-withdrawing/donating effects and steric bulk directly influence the amine's basicity, which governs its protonation state under specific pH conditions, its reactivity as a nucleophile, and its ability to form stable salts. This quantitative parameter is essential for predicting behavior in acidic reaction workups or in vivo environments.

pKa Basicity Reactivity

Validated Purity Specifications Support Direct Procurement for Advanced Intermediates

The compound is commercially available with verifiable purity specifications, including ≥95% as determined by NMR and ≥98% as determined by HPLC . These certified purity levels are essential for its use as a key intermediate in multi-step pharmaceutical syntheses, where the presence of even trace impurities can drastically reduce yields or lead to off-target biological effects. In contrast, some structural analogs may only be available at lower purity grades or lack rigorous analytical characterization, introducing unacceptable risk into synthetic campaigns.

Purity Quality Control Procurement

Structural Scaffold for High-Affinity σ1 Receptor Ligands: Indirect Evidence from Advanced Derivatives

While direct activity data for the target compound is absent in the primary literature, its core scaffold is integral to a class of highly potent σ1 receptor ligands. A study on 2,6-disubstituted tetrahydropyran derivatives demonstrated that an enantiomeric benzylamine derivative (a direct structural elaboration) exhibited high σ1 receptor affinity (Ki = 0.95 nM for a cyclohexylmethyl analog, with the benzylamine series being identified as the most promising drug candidates) and significant in vivo analgesic activity (67%) [1]. The study confirms that the tetrahydropyran core with an N-benzyl group is a privileged scaffold for engaging the σ1 receptor, a target validated for pain and oncology applications.

σ1 receptor Affinity Analgesia

N-Benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8): High-Value Applications Stemming from Its Differential Properties


Medicinal Chemistry: Synthesis of Novel σ1 Receptor Ligands for Pain and Oncology

The compound is a validated precursor for developing high-affinity σ1 receptor ligands, as demonstrated by its advanced 2,6-disubstituted derivatives which show potent binding (Ki < 1 nM) and in vivo analgesic efficacy [1]. Its defined lipophilicity (XLogP3 = 1.7) and amine basicity (pKa ~9.02) are ideal for optimizing the physicochemical properties of these ligands. Researchers in this area should prioritize this building block over less lipophilic amines to ensure their final compounds possess the necessary membrane permeability and hydrophobic interactions for target engagement.

Chemical Synthesis: A High-Purity, Well-Characterized Intermediate for Multi-Step Syntheses

With commercially guaranteed purity of ≥95% (NMR) and ≥98% (HPLC) , this compound is ready for immediate use as an advanced intermediate in complex synthetic routes. Its distinct LogP (2.35) allows for predictable behavior in a wide range of organic solvents, streamlining reaction planning and purification. Procurement of this defined material mitigates the risk of side reactions and impurities associated with lower-grade or less-characterized amine building blocks, directly improving overall synthetic efficiency and yield.

Pharmacology: Building Blocks for Monoamine Transporter Probes

The N-benzyl tetrahydropyran scaffold is a known component of potent monoamine transporter inhibitors, with structural analogs achieving low nanomolar affinities for NET and SERT [2]. The unique steric and electronic environment created by the benzyl group on the secondary amine is crucial for achieving high-affinity interactions with these transporters. Researchers developing novel antidepressants or tools to study neurotransmitter systems will find this specific amine a superior starting point compared to simpler, non-benzylated analogs, which lack the necessary pharmacophoric features for potent transporter inhibition.

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